Ethyl 4-Ethynylbenzoate
Overview
Description
Ethyl 4-Ethynylbenzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the ethynyl group is attached to the para position of the benzene ring, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and material science due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-Ethynylbenzoate can be synthesized through several methods, one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of ethyl 4-iodobenzoate with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically proceeds in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Sonogashira coupling reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form ethyl 4-ethylbenzoate using hydrogenation catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl 4-carboxybenzoate or ethyl 4-ketobenzoate.
Reduction: Ethyl 4-ethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-Ethynylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of polymers and advanced materials due to its ability to undergo polymerization reactions.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Ethynylbenzoate largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. Its ethynyl group is particularly reactive, allowing it to participate in cycloaddition reactions and other coupling reactions. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
Ethyl 4-Ethylbenzoate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Ethyl 4-Iodobenzoate: Contains an iodine atom instead of the ethynyl group, making it suitable for different types of coupling reactions.
4-Ethynylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness: Ethyl 4-Ethynylbenzoate is unique due to its ethynyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products.
Properties
IUPAC Name |
ethyl 4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGLAFXBLZHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573863 | |
Record name | Ethyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-03-6 | |
Record name | Ethyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-ethynylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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